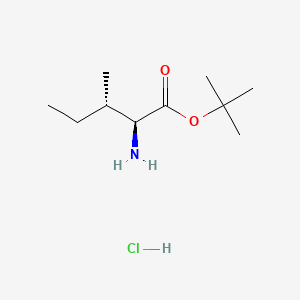
AMBERLITE RESIN
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Amberlite resin is a type of ion exchange resin widely used in various industrial and scientific applications. It is a synthetic polymer that can exchange ions with ions in a solution that is passed through it. Amberlite resins are known for their high capacity, stability, and efficiency in ion exchange processes. They are commonly used in water treatment, pharmaceuticals, food and beverage processing, and chemical synthesis.
Métodos De Preparación
Amberlite resins are typically prepared through the polymerization of styrene and divinylbenzene. The polymerization process creates a cross-linked polymer matrix that provides the resin with its ion exchange properties. The reaction conditions for the polymerization process include the use of initiators such as benzoyl peroxide and reaction temperatures ranging from 60 to 80°C. Industrial production methods involve large-scale polymerization reactors and stringent quality control measures to ensure the consistency and performance of the resin .
Análisis De Reacciones Químicas
Amberlite resins undergo various types of chemical reactions, including:
Oxidation and Reduction: These reactions involve the gain or loss of electrons. Amberlite resins can act as catalysts in redox reactions.
Substitution: In these reactions, one ion is replaced by another. Amberlite resins are commonly used in ion exchange processes where ions in a solution are substituted with ions from the resin.
Esterification and Transesterification: These reactions involve the formation or exchange of ester bonds. .
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction and the ions involved.
Aplicaciones Científicas De Investigación
Amberlite resins have a wide range of scientific research applications, including:
Chemistry: Used in ion exchange chromatography for the separation and purification of chemical compounds.
Biology: Employed in the purification of proteins, enzymes, and other biomolecules.
Medicine: Utilized in drug formulation and purification processes.
Industry: Applied in water treatment, food and beverage processing, and the recovery of valuable metals from industrial waste streams .
Mecanismo De Acción
The mechanism of action of Amberlite resins involves the exchange of ions between the resin and the solution it is in contact with. The resin contains fixed ions that can be exchanged with ions in the solution. This process is driven by the concentration gradient and the affinity of the resin for specific ions. The molecular targets and pathways involved depend on the specific application and the ions being exchanged .
Comparación Con Compuestos Similares
Amberlite resins are compared with other ion exchange resins such as Dowex and Purolite resins. While all these resins serve similar purposes, Amberlite resins are known for their high capacity and stability. They are also available in a wide range of chemical compositions and polymer structures, making them versatile for various applications. Similar compounds include:
Dowex Resins: Known for their high efficiency in water treatment and chemical processing.
Purolite Resins: Widely used in pharmaceutical and bioprocessing applications
Amberlite resins stand out due to their extensive performance testing and application development, ensuring high reliability and productivity in various industries.
Propiedades
Número CAS |
100915-94-4 |
|---|---|
Fórmula molecular |
C13H19NO6S2 |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(2-hydroxyethoxy)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B1167931.png)

![[1,1'-Binaphthalene]-2,2'-dithiol](/img/structure/B1167940.png)
